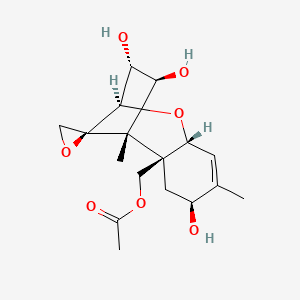

4-Deacetylneosolaniol

説明

Trichothecene Mycotoxins: Classification and Biological Significance

Trichothecenes are sesquiterpenoid mycotoxins classified into four types (A, B, C, D) based on functional group substitutions. Type A trichothecenes, including 4-deacetylneosolaniol, lack a keto group at C-8 and often feature hydroxyl or acetyl moieties (Table 1). The 12,13-epoxide ring and C-9,10 double bond are critical for their bioactivity, enabling inhibition of protein synthesis and ribotoxic stress in eukaryotic cells.

Table 1: Structural Features of Type A Trichothecenes

| Compound | C-3 Substitution | C-4 Substitution | C-8 Substitution |

|---|---|---|---|

| T-2 toxin | OH | OAc | OCOCH₂CH(CH₃)₂ |

| Neosolaniol | OH | OAc | OH |

| This compound | OH | OH | OH |

| Diacetoxyscirpenol | OAc | OAc | H |

Biological significance arises from their role in fungal pathogenesis, where they disrupt host cell machinery, facilitating nutrient acquisition. Their stability in plant tissues makes them persistent contaminants in cereals, contributing to economic losses and health risks.

Historical Context and Discovery of this compound

This compound was first identified during metabolic studies of T-2 toxin in the 1980s. Research on rat liver microsomes revealed its formation via hydrolysis of T-2 toxin’s C-4 acetyl group, yielding HT-2 toxin as an intermediate. Concurrently, fungal cultures of Fusarium solani and F. sporotrichioides were found to produce this compound as a secondary metabolite, linking its natural occurrence to trichothecene biosynthesis pathways.

Key milestones include:

- 1985 : Isolation from Fusarium heterosporum cultures, confirming its structural identity via NMR and mass spectrometry.

- 1995 : Detection in Fusarium tumidum strains, expanding known producing species.

- 2021 : Characterization as a metabolite in F. sporotrichioides rice cultures, highlighting its role in trichothecene diversification.

Natural Occurrence in Fusarium spp. and Related Genera

This compound is predominantly synthesized by Fusarium species, though bacterial transformation of precursor toxins also contributes to its environmental presence (Table 2).

Table 2: Fungal and Bacterial Sources of this compound

Environmental factors such as temperature (12–30°C) and starch-rich substrates (e.g., rice, maize) optimize production. In bacterial systems, Bacillus and Pseudomonas spp. deacetylate neosolaniol or HT-2 toxin, yielding this compound as a transient metabolite.

特性

IUPAC Name |

(4,10,11-trihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O7/c1-8-4-11-16(5-10(8)19,6-22-9(2)18)15(3)13(21)12(20)14(24-11)17(15)7-23-17/h4,10-14,19-21H,5-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLYQYOJLQDQNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74833-39-9 | |

| Record name | 4-Deacetylneosolaniol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Experimental Setup and Cell Culture Conditions

HepG2 cells, a human hepatoma cell line, are cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% newborn calf serum (NBCS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified 5% CO₂ atmosphere. Prior to toxin exposure, cells are seeded into 6-well plates at a density of 1 × 10⁶ cells/well and allowed to adhere for 24 hours.

Toxin Exposure and Metabolite Generation

T-2 toxin (MW: 466.52 g/mol) is dissolved in methanol to prepare a 10 µM stock solution, which is further diluted in culture medium to final concentrations of 30 nM or 60 nM. Cells are incubated with T-2 toxin for 24 hours, during which cytochrome P450 enzymes catalyze the stepwise deacetylation of T-2 toxin into 4-deacetylneosolaniol via intermediate metabolites such as HT-2 toxin and neosolaniol.

Metabolite Extraction and Purification

Post-incubation, the medium is collected and subjected to liquid-liquid extraction using ethyl acetate:

-

Extraction Protocol :

-

Intracellular Metabolite Extraction :

Analytical Validation

Metabolites are analyzed via liquid chromatography–high-resolution mass spectrometry (LC-HRMS) with the following parameters:

| Parameter | Specification |

|---|---|

| Column | C18 reverse-phase (2.1 × 100 mm, 1.7 µm) |

| Mobile Phase | (A) Water + 0.1% formic acid; (B) Acetonitrile + 0.1% formic acid |

| Gradient | 5–95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Detection | Positive-ion mode, m/z 341.1 [M+H]⁺ |

This compound is identified by its molecular ion at m/z 341.1 and characteristic fragmentation patterns.

Chemical Hydrolysis of CMO-T-2 Toxin

Synthesis of CMO-T-2 4ol Precursor

CMO-T-2 toxin is hydrolyzed under alkaline conditions to yield this compound (referred to as CMO-T-2 4ol in this context):

-

Reaction Conditions :

-

Reagent : 0.1 N potassium hydroxide (KOH) in 90% aqueous methanol.

-

Duration : 32 hours at room temperature.

-

Product : CMO-T-2 4ol (β-isomer predominant).

-

-

Purification :

Acetylation to Confirm Structural Integrity

To verify the deacetylation site, CMO-T-2 4ol is reacetylated:

Conjugation for Immunoassays

CMO-T-2 4ol is conjugated to bovine serum albumin (BSA) using carbodiimide crosslinking:

-

Reagents : 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC).

Comparative Analysis of Preparation Methods

Yield and Purity

Challenges and Limitations

-

Biotransformation : Requires specialized cell culture facilities and prolonged incubation times.

-

Chemical Hydrolysis : Harsh alkaline conditions may degrade labile functional groups.

Structural and Functional Insights

This compound’s trichothecene skeleton (C₁₇H₂₄O₇, MW: 340.4 g/mol) features a 12,13-epoxide ring and hydroxyl groups at C-4, C-10, and C-11. Deacetylation at C-4 enhances polarity, influencing its toxicity and metabolic clearance .

化学反応の分析

Types of Reactions: 4-Deacetylneosolaniol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

科学的研究の応用

Toxicological Research

2.1 Mechanisms of Toxicity

Research indicates that 4-deacetylneosolaniol exhibits cytotoxic effects on various cell lines. A study highlighted that the compound's cytotoxicity varies depending on the cell type and exposure duration, with significant implications for understanding its mechanisms of action in biological systems .

Table 1: Cytotoxicity of this compound on Different Cell Lines

2.2 Animal Studies

Animal studies have shown that exposure to this compound can lead to adverse effects such as increased liver weight and signs of hepatotoxicity. In particular, male mice exposed to high doses exhibited significant differences in liver pathology compared to control groups .

Food Safety Applications

3.1 Mycotoxin Detection

This compound is a significant concern in food safety due to its presence in contaminated grains. The development of analytical methods for detecting this mycotoxin in food products is essential for ensuring consumer safety. Techniques such as liquid chromatography-mass spectrometry (LC-MS) have been employed to quantify levels of this compound in agricultural products .

Table 2: Detection Methods for this compound

Pharmacological Potential

Emerging research suggests that compounds related to this compound may have therapeutic applications due to their biological activity. For instance, studies have indicated that certain derivatives exhibit anti-inflammatory properties, which could be leveraged for developing new pharmacological agents .

Case Study: Anti-Inflammatory Activity

A recent investigation into the anti-inflammatory effects of trichothecene derivatives found that this compound significantly reduced pro-inflammatory cytokine production in vitro, suggesting potential use in treating inflammatory diseases .

作用機序

The mechanism of action of 4-Deacetylneosolaniol involves its interaction with cellular components, leading to various toxic effects. It is known to inhibit protein synthesis by binding to ribosomes, thereby disrupting the translation process . This inhibition can lead to cell death and other toxic effects. The compound also induces oxidative stress by generating reactive oxygen species, which can cause lipid peroxidation and damage to cellular membranes .

類似化合物との比較

Comparison with Similar Compounds

Trichothecenes share a core structure but differ in substituents, influencing their metabolism, toxicity, and detection. Below, 4-DeAc-NEO is compared with key analogs: T-2 toxin , HT-2 toxin , neosolaniol (NEO) , T-2 triol , and T-2 tetraol .

Table 1: Structural and Functional Comparison

Key Differentiators

Metabolic Pathways :

- 4-DeAc-NEO arises specifically from NEO deacetylation , whereas HT-2 is a direct metabolite of T-2 .

- Unlike T-2 triol and tetraol, 4-DeAc-NEO retains the epoxy group , preserving its capacity to inhibit protein synthesis .

Species-Specific Metabolism :

- In pigs , 4-DeAc-NEO is a major metabolite, alongside glucuronide conjugates .

- In chickens , it is detected in bile and feces but is less prevalent than T-2 triol .

Toxicity Profile: 4-DeAc-NEO is less toxic than T-2 or HT-2 but more toxic than T-2 tetraol due to retained epoxy functionality . Unlike deepoxy metabolites (e.g., deepoxy-T-2 tetraol), 4-DeAc-NEO maintains immunosuppressive effects .

Analytical Detection :

- 4-DeAc-NEO is quantified alongside HT-2 and NEO using HPLC-MS but requires differentiation from structurally similar glucuronides .

Research Findings

- Hepatic Metabolism : Rat liver microsomes convert T-2 to 4-DeAc-NEO at rates comparable to HT-2 and NEO, emphasizing its role in detoxification .

- Milk Contamination : 4-DeAc-NEO is detected in cow milk following T-2 exposure, though at lower concentrations than HT-2 .

- Toxicokinetics : In poultry, 4-DeAc-NEO exhibits a shorter half-life than HT-2, suggesting rapid excretion or further metabolism to T-2 tetraol .

生物活性

4-Deacetylneosolaniol (4-DAN) is a trichothecene mycotoxin primarily produced by the fungus Fusarium sporotrichioides. This compound is structurally related to other trichothecenes, such as T-2 toxin and HT-2 toxin, and has been the subject of extensive research due to its biological activity, particularly its toxicity and potential health impacts on humans and animals.

Chemical Structure and Metabolism

This compound is derived from neosolaniol through deacetylation. Its chemical structure allows it to undergo various metabolic transformations in vivo, leading to the formation of other toxic metabolites. The metabolic pathway includes the conversion of T-2 toxin to 4-DAN, which can further be metabolized into HT-2 toxin and other derivatives, such as T-2 tetraol and T-2 triol, through hydroxylation and deepoxidation processes .

Toxicological Profile

The biological activity of 4-DAN is characterized by its toxic effects on various biological systems. Key findings include:

- Cytotoxicity : Studies have shown that 4-DAN exhibits cytotoxic effects on mammalian cells, leading to cell death through mechanisms such as oxidative stress and DNA damage. For instance, exposure to 4-DAN can induce apoptosis in cultured cells, indicating its potential as a harmful agent in food safety contexts .

- Immunotoxicity : Research indicates that 4-DAN can impair immune function. It has been shown to affect the proliferation of lymphocytes and alter cytokine production, which may contribute to immune suppression in affected organisms .

Case Studies

Several studies have investigated the effects of 4-DAN in animal models:

- Mouse Model Studies : In experiments involving male Kunming mice, administration of T-2 toxin (which metabolizes to 4-DAN) resulted in significant increases in forestomach lesions and papilomas compared to control groups. These findings suggest a strong correlation between exposure to trichothecenes and carcinogenic outcomes .

- Effects on Livestock : In agricultural settings, livestock exposed to feed contaminated with Fusarium toxins, including 4-DAN, exhibited signs of toxicity such as reduced weight gain, anorexia, and immunosuppression. These effects highlight the importance of monitoring mycotoxin levels in animal feeds .

Comparative Toxicity

The following table summarizes the comparative toxicity of 4-DAN with other related mycotoxins:

| Mycotoxin | Source | LD50 (mg/kg) | Main Effects |

|---|---|---|---|

| This compound | Fusarium sporotrichioides | ~10 | Cytotoxicity, immunotoxicity |

| T-2 toxin | Fusarium sporotrichioides | ~5 | Severe gastrointestinal distress, carcinogenic |

| HT-2 toxin | Fusarium langsethiae | ~20 | Immunosuppression, growth retardation |

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for detecting 4-deacetylneosolaniol in biological matrices, and how can cross-reactivity with other trichothecene metabolites be minimized?

- Methodology : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for detecting this compound, particularly in liver microsomes and milk samples. To reduce cross-reactivity, employ gradient elution protocols with C18 columns and use deuterated internal standards (e.g., 4-nonylphenol-d4 analogs) to normalize retention time shifts . Validate specificity by comparing fragmentation patterns (e.g., m/z ratios) against reference standards of HT-2, neosolaniol, and T-2 toxin.

Q. What are the primary metabolic pathways of this compound in mammalian systems, and how do these differ between in vitro and in vivo models?

- Methodology : In rat liver microsomes, this compound arises via hydrolysis of T-2 toxin at the C-4 acetyl group, mediated by carboxylesterases. In contrast, liver S9 fractions produce additional hydroxylated metabolites (e.g., 9-OH-T-2) due to cytochrome P450 activity . In vivo, ruminal biotransformation in cows may yield unmodified this compound, whereas murine models show hepatic conjugation (e.g., glucuronidation) as a detoxification route .

Q. How does this compound’s toxicity profile compare to its parent compound, T-2 toxin, and what mechanisms underlie these differences?

- Methodology : this compound retains the epoxide moiety critical for trichothecene toxicity but lacks the C-4 acetyl group, reducing its membrane permeability. Use in vitro protein synthesis inhibition assays (e.g., rabbit reticulocyte lysate) to quantify IC50 values. Comparative studies show this compound exhibits ~30% lower cytotoxicity than T-2 toxin in HEK293 cells, likely due to altered cellular uptake kinetics .

Advanced Research Questions

Q. How can contradictory data on this compound’s persistence in milk and ruminal fluids be resolved?

- Methodology : Discrepancies arise from variations in dosing (e.g., bolus vs. continuous administration) and analytical sensitivity. Design longitudinal studies using isotope-labeled T-2 toxin (e.g., ¹³C-T-2) to track this compound kinetics in bovine rumen and milk. Employ mixed-effects models to account for inter-individual metabolic variability .

Q. What experimental strategies optimize the detection of this compound in plant tissues, such as Astragalus membranaceus, where its abundance fluctuates with harvest time?

- Methodology : Use OPLS-DA metabolomic workflows to identify harvest-stage-specific biomarkers. For Astragalus, sample during stage B (peak growth) and stage D (senescence) to capture this compound depletion. Pair LC-MS with freeze-drying to stabilize labile metabolites and apply S-plot analysis to distinguish noise from true signal .

Q. How do interspecies differences in epoxide hydrolase activity influence this compound’s metabolic stability and toxicity?

- Methodology : Compare recombinant human vs. rat epoxide hydrolase kinetics using purified this compound. Measure Vmax and Km via fluorometric assays with 3-(4-methylumbelliferyl) glycidyl ether as a substrate. Cross-validate with CRISPR-edited hepatocyte models to isolate enzyme contributions .

Q. What statistical frameworks are most effective for analyzing dose-response relationships in this compound toxicity studies with non-linear kinetics?

- Methodology : Apply Hill slope models or Bayesian hierarchical regression to account for threshold effects. Use Akaike information criterion (AIC) to select between logistic and probit models. For small-sample studies (e.g., n ≤ 6), bootstrap resampling mitigates overfitting .

Methodological Best Practices

- Experimental Design : Include negative controls (e.g., heat-inactivated liver fractions) to confirm enzymatic activity in metabolic studies . For field samples, use QuEChERS extraction to minimize matrix interference .

- Data Validation : Report limits of detection (LOD) and quantification (LOQ) for LC-MS workflows, adhering to ICH Q2(R1) guidelines. Use ANOVA with Tukey’s post-hoc test for multi-group comparisons .

- Reproducibility : Archive raw data (e.g., .raw MS files) in FAIR-aligned repositories and provide SOPs for metabolite extraction in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。